N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide
Description
N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide is a thiazole-derived compound characterized by a 4-bromophenyl group at the 4-position of the thiazole ring, a 2-hydroxyethyl substituent at the 3-position, and a benzenaminium bromide moiety.
Properties
IUPAC Name |
2-[2-anilino-4-(4-bromophenyl)-1,3-thiazol-3-ium-3-yl]ethanol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS.BrH/c18-14-8-6-13(7-9-14)16-12-22-17(20(16)10-11-21)19-15-4-2-1-3-5-15;/h1-9,12,21H,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNDFOFUZKWRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=[N+](C(=CS2)C3=CC=C(C=C3)Br)CCO.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been synthesized and evaluated for its in vitro antimicrobial activity against bacterial (gram positive and gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7). Therefore, it can be inferred that the compound likely targets specific proteins or enzymes in these organisms and cells.
Mode of Action
It is known that the compound has antimicrobial and anticancer activities. This suggests that the compound may interact with its targets in a way that inhibits their normal function, leading to the death of the microbial cells or cancer cells.
Result of Action
The compound has been found to have promising antimicrobial activity and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7). This suggests that the compound’s action results in the death of microbial cells and cancer cells.
Biological Activity
N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and synthesis pathways.
- Molecular Formula : C17H16BrN2OS
- Molecular Weight : 456.2 g/mol
- CAS Number : 300576-76-5
Biological Activity Overview
The compound is structurally related to thiazole derivatives, which have been extensively studied for their biological properties. Thiazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. The specific compound this compound has shown promise in this area.
The antimicrobial activity of thiazole derivatives is often attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes. For instance, the presence of the bromophenyl group enhances the electron density on the thiazole ring, which may improve its interaction with microbial targets.
Case Studies and Research Findings
- Antitubercular Activity :
- Anticancer Activity :
- Anti-inflammatory Properties :
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | IC50 (μM) | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Benzothiazole Derivative A | 7.7 ± 0.8 | 0.08 | 98 |
| Benzothiazole Derivative B | 11.1 ± 1.8 | 0.09 | 99 |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line Type | Compound Tested | IC50 (μM) |
|---|---|---|
| Breast Cancer | This compound | TBD |
| Prostate Cancer | This compound | TBD |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Thiazole derivatives with aryl and alkyl substituents are well-documented. Key comparisons include:
Table 1: Structural and Substituent Comparisons
- Substituent Impact :
- Bromophenyl vs. Dichlorophenyl/Nitrophenyl : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electronic effects but enhance hydrophobic interactions in biological systems .
- Hydroxyethyl vs. Alkyl Chains : The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic chains (e.g., ethyl, propyl) in compounds like 7a–7d .
Physical-Chemical Properties
Table 2: Physical Properties of Selected Thiazole Derivatives
- The hydroxyethyl group in the target compound may lower melting points compared to bulkier substituents (e.g., tert-butyl in ) due to reduced crystallinity .
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